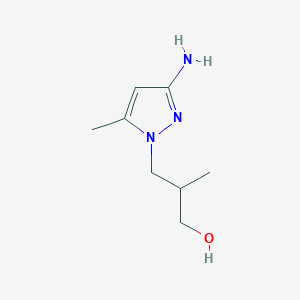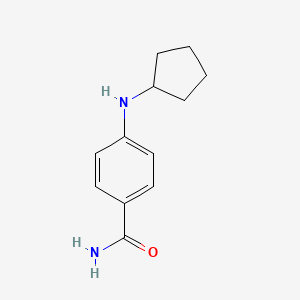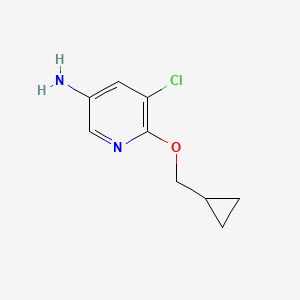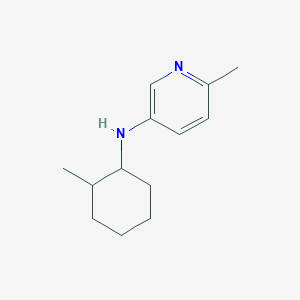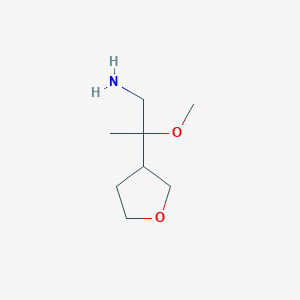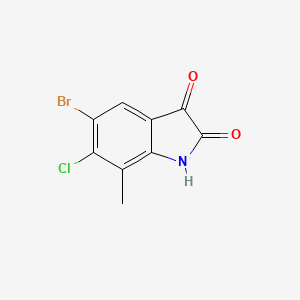amine](/img/structure/B15274206.png)
[1-(2-Methylphenyl)ethyl](pentyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylphenyl)ethylamine: is an organic compound with the molecular formula C14H23N It is a derivative of phenylethylamine, characterized by the presence of a methyl group on the phenyl ring and a pentyl group attached to the amine nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)ethylamine can be achieved through several methods. One common approach involves the reductive amination of 2-methylphenylacetone with pentylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of 1-(2-Methylphenyl)ethylamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(2-Methylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.
Medicine: In medicine, 1-(2-Methylphenyl)ethylamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific medical conditions.
Industry: Industrially, the compound is used in the production of specialty chemicals and intermediates. Its unique properties make it valuable in the manufacture of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylphenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Phenylethylamine: A simpler analog without the methyl and pentyl substitutions.
2-Methylphenylethylamine: Similar structure but lacks the pentyl group.
N-Pentylphenylethylamine: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness: 1-(2-Methylphenyl)ethylamine is unique due to the presence of both the methyl group on the phenyl ring and the pentyl group attached to the amine nitrogen. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
N-[1-(2-methylphenyl)ethyl]pentan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-5-8-11-15-13(3)14-10-7-6-9-12(14)2/h6-7,9-10,13,15H,4-5,8,11H2,1-3H3 |
Clave InChI |
IEVPDEFDARAYFD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(C)C1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


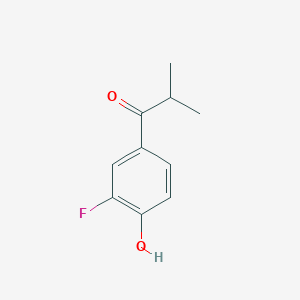

![6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B15274142.png)


